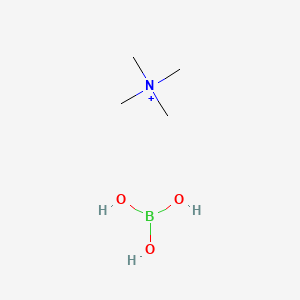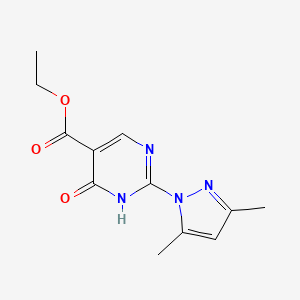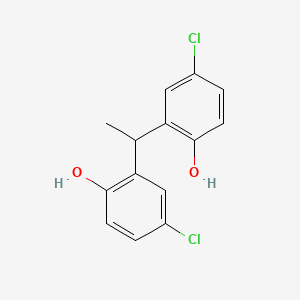
Phenol, 2,2'-ethylidenebis(4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-ethylidenebis(4-chloro-) is a chemical compound with the molecular formula C14H12Cl2O2. It is also known by other names such as methyl-bis(2-hydroxy-5-chlorophenyl)methane and AI3-04819 . This compound is characterized by the presence of two phenol groups connected by an ethylidene bridge, with chlorine atoms attached to the phenol rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-ethylidenebis(4-chloro-) can be synthesized through the reaction of 4-chlorophenol with acetaldehyde under acidic conditions . The reaction involves the formation of an intermediate, which then undergoes a condensation reaction to form the final product .
Industrial Production Methods
In industrial settings, the production of phenol, 2,2’-ethylidenebis(4-chloro-) typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-ethylidenebis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-ethylidenebis(4-chloro-) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenol, 2,2’-ethylidenebis(4-chloro-) involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Phenol, 2,2’-ethylidenebis(4-chloro-) can be compared with other similar compounds such as:
Phenol, 2,2’-methylenebis(4-chloro-): This compound has a methylene bridge instead of an ethylidene bridge, which affects its reactivity and applications.
Phenol, 2,2’-thiobis(4-chloro-): This compound contains a sulfur atom in the bridge, leading to different chemical properties and uses.
Phenol, 2,2’-ethylidenebis(4-chloro-) is unique due to its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
5429-63-0 |
|---|---|
Fórmula molecular |
C14H12Cl2O2 |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
4-chloro-2-[1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c1-8(11-6-9(15)2-4-13(11)17)12-7-10(16)3-5-14(12)18/h2-8,17-18H,1H3 |
Clave InChI |
USUGTMHBBHEXJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Cl)O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


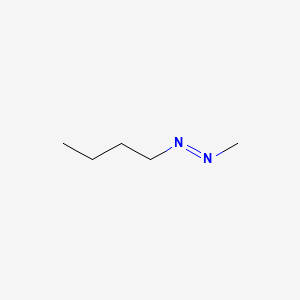
![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)
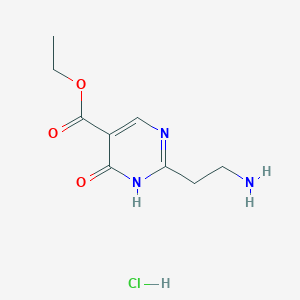
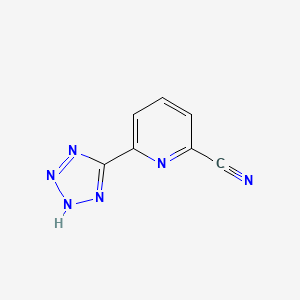
methyl]cyclopentanol](/img/structure/B14165457.png)
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
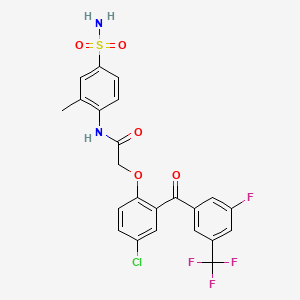
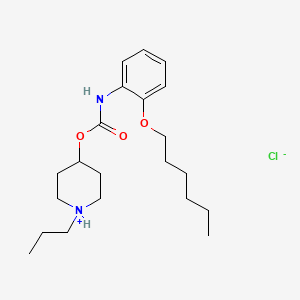
![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)

![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

